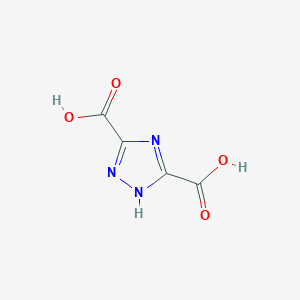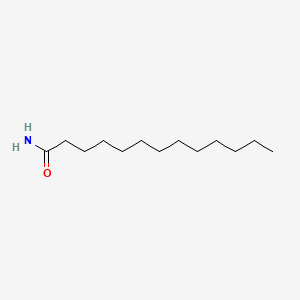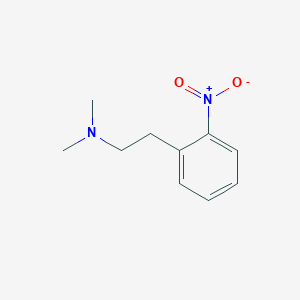
3(2H)-Furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Furanone, also known as butenolide, is a heterocyclic organic compound with a five-membered ring structure containing four carbon atoms and one oxygen atom. This compound is notable for its presence in various natural products and its significant biological activities. It serves as a core structure in many natural products with potent biological activities, which has driven extensive research into its synthesis and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Furanone can be achieved through several methods, including catalytic, asymmetric, and biosynthetic approaches. One common method involves the cyclization of γ-hydroxybutenolides under acidic conditions. Another approach is the oxidation of furfural derivatives using oxidizing agents like hydrogen peroxide or peracids .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of furfural, a readily available biomass-derived compound. This process is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Furanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic anhydride or other dicarboxylic acids.
Reduction: Reduction of this compound can yield γ-butyrolactone.
Substitution: Electrophilic substitution reactions can occur at the α-position of the furanone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Maleic anhydride, dicarboxylic acids.
Reduction: γ-Butyrolactone.
Substitution: Halogenated furanones, nitrofuranones.
Aplicaciones Científicas De Investigación
3(2H)-Furanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of fragrances, flavors, and agrochemicals.
Mecanismo De Acción
The biological activity of 3(2H)-Furanone is attributed to its ability to interact with various molecular targets and pathways. It can inhibit the growth of microorganisms by disrupting their cell membranes and interfering with essential metabolic processes. In cancer cells, this compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazinone: Another heterocyclic compound with a similar ring structure but containing nitrogen atoms.
Pyrazole: A five-membered ring compound with two nitrogen atoms.
Indole: Contains a fused benzene and pyrrole ring, exhibiting diverse biological activities.
Uniqueness
3(2H)-Furanone is unique due to its versatile reactivity and wide range of biological activities. Unlike pyridazinone and pyrazole, which are primarily known for their pharmaceutical applications, this compound finds applications in various fields, including chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
3511-31-7 |
|---|---|
Fórmula molecular |
C9H15N |
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
3,4-diethyl-2-methyl-1H-pyrrole |
InChI |
InChI=1S/C9H15N/c1-4-8-6-10-7(3)9(8)5-2/h6,10H,4-5H2,1-3H3 |
Clave InChI |
BFAJXGPKXUFZGX-UHFFFAOYSA-N |
SMILES |
C1C(=O)C=CO1 |
SMILES canónico |
CCC1=CNC(=C1CC)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Aminobenzo[B]thiophen-2-YL)ethanone](/img/structure/B3189686.png)
![1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate](/img/structure/B3189698.png)






![2-[(2-Methoxyethyl)amino]ethan-1-ol](/img/structure/B3189732.png)




